4-Ethynyl-2-fluoropyridine
Overview
Description
4-Ethynyl-2-fluoropyridine is a chemical compound with the molecular formula C7H4FN . It has a molecular weight of 121.11 .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, is a topic of interest in the field of heterocyclic chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C7H4FN/c1-2-6-3-4-9-7(8)5-6/h1,3-5H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 4°C under nitrogen .Scientific Research Applications
Synthesis and Applications in Photophysical Properties
4-Ethynyl-2-fluoropyridine derivatives have been synthesized and characterized, exhibiting significant applications in photophysical properties. For instance, 4′-Phenyl-2,2′:6′,2″-terpyridine derivatives with ethynyl substituents demonstrated shifted absorption and emission spectra, indicating their potential in electroluminescence and photoluminescence applications (Zych et al., 2017).
Fluorescent Terpyridine-Diphenylacetylene Hybrid Fluorophore
A study on a fluorescent terpyridyl-diphenylacetylene hybrid fluorophore synthesized via Sonogashira cross-coupling revealed high fluorescence quantum yield, suggesting its utility in creating metal complexes for potential applications in luminescent materials and sensors (Ghosh et al., 2015).
Metal Coordination and Sensing Applications
A Pt(II)(2) organometallic "clip" containing ethynyl functionality was synthesized and characterized. It showed potential for fluorescent sensing of metal ions like Fe3+, Cu2+, and Ni2+, through metal coordination, indicating its use in the development of metal ion sensors (Sushobhan Ghosh et al., 2009).
Electroluminescent Devices and Photocatalysts
The introduction of ethynyl substituents in terpyridine ligands resulted in the development of complexes with significant photochemical and redox properties. These complexes have been shown to be effective in photocatalyzing reactions, indicating their application in photoredox catalysis and electroluminescent devices (Davidson et al., 2015).
Electrochemical Synthesis
Electrochemical synthesis studies have demonstrated the feasibility of synthesizing fluoropyridines, including 4-fluoropyridine, using ethynyl-substituted reagents, highlighting the role of this compound in facilitating novel synthetic pathways in organic chemistry (Fang et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
4-ethynyl-2-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN/c1-2-6-3-4-9-7(8)5-6/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBPOVDTQFWVJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1231192-86-1 | |
Record name | 4-ethynyl-2-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.